molecular formula C12H14O4 B8140218 Butanoic acid, 3-oxo-, 2-phenoxyethyl ester CAS No. 57582-44-2

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester

Cat. No.: B8140218
CAS No.: 57582-44-2
M. Wt: 222.24 g/mol
InChI Key: OWKVONYXJNKQRG-UHFFFAOYSA-N
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Description

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenoxyethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-oxo-, 2-phenoxyethyl ester typically involves the esterification of 3-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 3-oxo-, 2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can then participate in various biochemical reactions. The phenoxyethyl group may also interact with cellular receptors or enzymes, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3-oxo-, 2-propenyl ester
  • Butanoic acid, 3-oxo-, propyl ester
  • Butanoic acid, 3-oxo-, butyl ester

Uniqueness

Butanoic acid, 3-oxo-, 2-phenoxyethyl ester is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity compared to other similar esters.

Properties

IUPAC Name

2-phenoxyethyl 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKVONYXJNKQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481805
Record name Butanoic acid, 3-oxo-, 2-phenoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57582-44-2
Record name Butanoic acid, 3-oxo-, 2-phenoxyethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diketene (84 g) was added dropwise with stirring to 140 g of 2-phenoxyethanol heated at 100° C. After the addition was completed, the reaction mixture was refluxed for an additional 22 hours. The reaction mixture was fractionally distilled to obtain 90.6 g of 2-phenoxyethyl acetoacetate, BP 140°-145° C./0.3 mm.
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

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